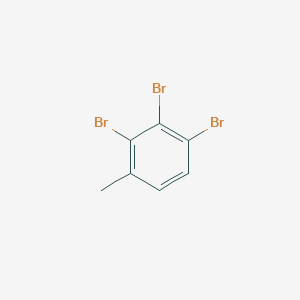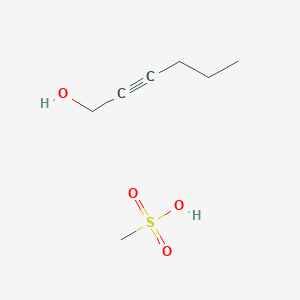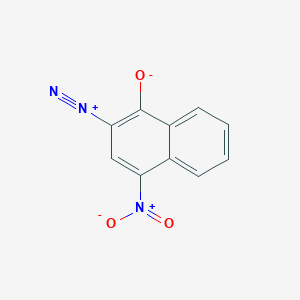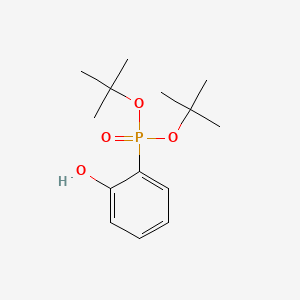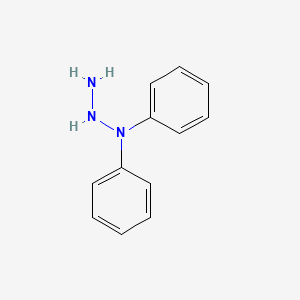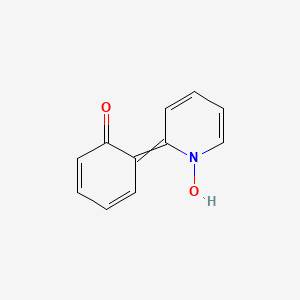
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyridine ring fused with a cyclohexadienone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of a pyridine derivative with a cyclohexadienone precursor. The reaction conditions often require the use of a strong base to facilitate the formation of the ylidene linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a more saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1-Hydroxybenzylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a benzylidene group instead of a pyridinylidene group.
6-(1-Hydroxyphenylidene)cyclohexa-2,4-dien-1-one: Features a phenylidene group, leading to different chemical properties.
Uniqueness
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
93953-42-5 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
6-(1-hydroxypyridin-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H9NO2/c13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14/h1-8,14H |
InChI-Schlüssel |
KLGFOIIKIIGUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=CN2O)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


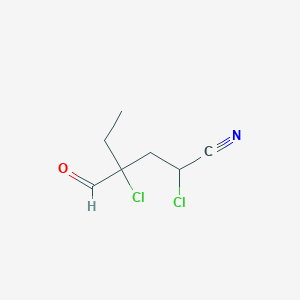
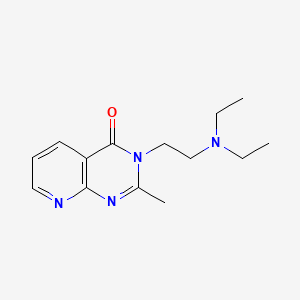
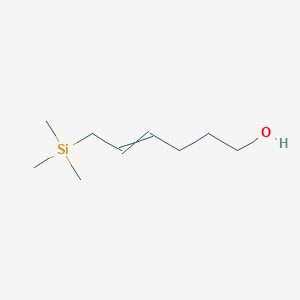
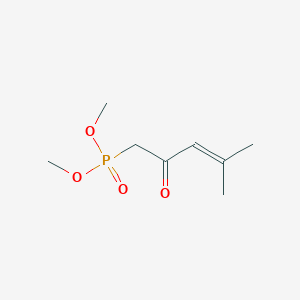
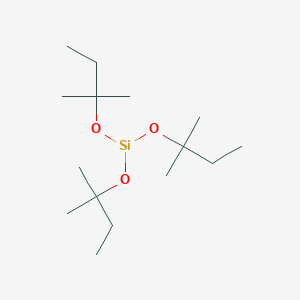
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
